molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decane-2,4,8-trione CAS No. 51145-74-5

1,3-Diazaspiro[4.5]decane-2,4,8-trione

Cat. No.: B1456444
CAS No.: 51145-74-5
M. Wt: 182.18 g/mol
InChI Key: IVSBWJVHDCWNQR-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2,4,8-trione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, this compound has been found to interact with delta opioid receptors, exhibiting selective agonist activity .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, this compound has been observed to modulate gene expression related to cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro[4.5]decane-2,4,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride or a diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro[4.5]decane-2,4,8-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives with potential biological activities.

Scientific Research Applications

1,3-Diazaspiro[4.5]decane-2,4,8-trione has several applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diazaspiro[45]decane-2,4,8-trione is unique due to its specific arrangement of nitrogen atoms within the spiro structure, which can confer distinct electronic and steric properties

Properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSBWJVHDCWNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione (6.33 g, 28.0 mmol) in HCl (6N) (28 mL, 168 mmol) and EtOH (66.0 mL) was stirred at RT for 18 hours. The mixture was partially evaporated (about ½ volume), cooled in an ice bath and brought to a pH of approximately 10. The aqueous layer was extracted with DCM (2×200 mL), and the aqueous layer concentrated. The residue was triturated with THF (2×100 mL), and solids were removed by filtration. The filtrate was evaporated to afford the title compound as a white solid.
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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